molecular formula C17H14BrN3O3 B7691823 2-bromo-N-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide

2-bromo-N-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide

Cat. No. B7691823
M. Wt: 388.2 g/mol
InChI Key: SWIXGNPXVHDUME-UHFFFAOYSA-N
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Description

2-bromo-N-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the oxadiazole family, which is a class of organic compounds that have diverse biological activities. In

Mechanism of Action

The mechanism of action of 2-bromo-N-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide is not fully understood. However, it is believed to exert its biological activities through the inhibition of various enzymes and receptors in the body. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. It has also been found to bind to and inhibit the activity of certain receptors in the brain, which are involved in the regulation of neuronal function.
Biochemical and Physiological Effects:
2-bromo-N-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide has been shown to have various biochemical and physiological effects in the body. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, reduce inflammation, and scavenge free radicals. In addition, this compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-bromo-N-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide in lab experiments is its broad range of biological activities. This compound has been shown to exhibit significant activity against various targets, making it a potentially useful tool for studying the underlying mechanisms of various diseases and disorders. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on 2-bromo-N-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide. One area of interest is the development of more potent and selective analogs of this compound with improved pharmacological properties. Another area of interest is the investigation of the mechanism of action of this compound in more detail, particularly with regard to its effects on neuronal function. Finally, there is a need for further studies to evaluate the safety and efficacy of this compound in preclinical and clinical settings, with the ultimate goal of developing new therapies for various diseases and disorders.

Synthesis Methods

The synthesis of 2-bromo-N-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide involves the reaction of 2-bromo-N-(2-hydroxybenzyl)benzamide with 3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-ylmethylamine in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, and the resulting product is obtained in good yield and purity. The synthesis method is relatively simple and can be easily scaled up for large-scale production.

Scientific Research Applications

2-bromo-N-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit significant anticancer, antimicrobial, antifungal, anti-inflammatory, and antioxidant activities. In addition, this compound has been shown to have potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

2-bromo-N-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN3O3/c1-23-14-9-5-3-7-12(14)16-20-15(24-21-16)10-19-17(22)11-6-2-4-8-13(11)18/h2-9H,10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWIXGNPXVHDUME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NOC(=N2)CNC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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